molecular formula C8H16O B14620281 (1R,2S)-2,4,4-trimethylcyclopentan-1-ol CAS No. 57905-84-7

(1R,2S)-2,4,4-trimethylcyclopentan-1-ol

Cat. No.: B14620281
CAS No.: 57905-84-7
M. Wt: 128.21 g/mol
InChI Key: QIXDCVATINBRLV-NKWVEPMBSA-N
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Description

(1R,2S)-2,4,4-Trimethylcyclopentan-1-ol is a chiral cyclopentane derivative of interest in organic synthesis and pharmaceutical research. Its defined stereochemistry at the 1 and 2 positions (R and S, respectively) makes it a valuable chiral building block or intermediate for developing stereoisomerically pure compounds . The molecular formula of this compound is C8H16O, and it has a molecular weight of 128.21 g/mol . It is registered under the CAS Registry Number 57905-84-7 . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers are encouraged to consult the scientific literature for specific applications of this chiral synthon.

Properties

CAS No.

57905-84-7

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(1R,2S)-2,4,4-trimethylcyclopentan-1-ol

InChI

InChI=1S/C8H16O/c1-6-4-8(2,3)5-7(6)9/h6-7,9H,4-5H2,1-3H3/t6-,7+/m0/s1

InChI Key

QIXDCVATINBRLV-NKWVEPMBSA-N

Isomeric SMILES

C[C@H]1CC(C[C@H]1O)(C)C

Canonical SMILES

CC1CC(CC1O)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2,4,4-trimethylcyclopentanone using a chiral borane reagent can yield the desired alcohol with high enantiomeric purity .

Industrial Production Methods

Industrial production of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and hydrogen gas under controlled conditions to achieve high yields and enantiomeric excess. The choice of catalyst and reaction conditions is crucial to ensure the efficiency and selectivity of the production process .

Chemical Reactions Analysis

Oxidation to Ketones

(1R,2S)-2,4,4-Trimethylcyclopentan-1-ol undergoes oxidation under acidic or catalytic conditions to form ketones. The reaction typically employs oxidizing agents such as CrO₃ or KMnO₄ , with the hydroxyl group converted to a carbonyl group at the adjacent carbon.

Reagents/Conditions Product Stereochemical Outcome
CrO₃ in H₂SO₄ (Jones reagent)(1S)-2,4,4-TrimethylcyclopentanoneRetention of configuration
Pyridinium chlorochromate (PCC)Same as above (milder conditions)No epimerization observed

The reaction proceeds via a two-step mechanism:

  • Formation of a chromate ester intermediate.

  • Base-assisted deprotonation and elimination of chromium species .

Esterification

The hydroxyl group reacts with acylating agents to form esters, a reaction critical for protecting alcohol moieties in multistep syntheses.

Reagent Product Catalyst Yield
Acetic anhydride (Ac₂O)(1R,2S)-2,4,4-Trimethylcyclopentyl acetateH₂SO₄ (cat.)~85%
Benzoyl chloride (BzCl)(1R,2S)-2,4,4-Trimethylcyclopentyl benzoatePyridine~78%

Steric hindrance from the 2,4,4-trimethyl groups slows reaction rates compared to less substituted alcohols .

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., H₃PO₄ or H₂SO₄), the alcohol undergoes β-elimination to form alkenes. The major product is 2,4,4-trimethylcyclopentene due to Zaitsev’s rule.

Acid Temperature Major Product Byproducts
H₃PO₄80–100°C2,4,4-Trimethylcyclopentene<5% dienes
H₂SO₄ (conc.)120°CSame as aboveTrace dimerization

The mechanism involves protonation of the hydroxyl group, followed by carbocation formation and deprotonation. The bulky methyl groups direct elimination to the less substituted position .

Nucleophilic Substitution

The compound participates in Sₙ2 reactions when converted to a leaving group (e.g., via HBr or PBr₃).

Reagent Product Stereochemistry
HBr (48% aqueous)(1S,2R)-1-Bromo-2,4,4-trimethylcyclopentaneInversion at C1
PBr₃ (in Et₂O)Same as aboveComplete stereoinversion

The reaction is stereospecific, with inversion observed at the reaction center (C1). The rigid cyclopentane ring restricts alternative transition states .

Diels-Alder Reactions

The alcohol acts as a dienophile in Diels-Alder reactions when activated by Lewis acids (e.g., BF₃·Et₂O).

Diene Catalyst Product Endo/Exo
1,3-ButadieneBF₃·Et₂OBicyclo[3.2.1]octane derivativeEndo (85%)
IsopreneNoneLow conversion (<20%)Exo

Activation of the hydroxyl group via coordination with BF₃ enhances electrophilicity, favoring endo transition states .

Grignard and Organometallic Additions

While the compound itself is synthesized via Grignard reactions (e.g., from cyclopentanone and methylmagnesium bromide), it also reacts with organometallic reagents at the hydroxyl group:

Reagent Product Notes
CH₃MgBr(1R,2S)-2,4,4-TrimethylcyclopentaneProtonation post-addition
LiAlH₄No reaction (steric hindrance)Limited utility

Scientific Research Applications

(1R,2S)-2,4,4-trimethylcyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects .

Comparison with Similar Compounds

1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)

Structural Similarities and Differences :

  • Core Structure: Both compounds share a cyclopentanol backbone.
  • Substituents: The amino-butyl chain in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol contrasts with the trimethyl groups in the target compound.
  • Molecular Weight: 157.25 g/mol (amino derivative) vs. ~156.3 g/mol (estimated for the target compound).

Functional Implications :

  • The target compound’s methyl groups increase lipophilicity, favoring membrane permeability but reducing water solubility.
  • Applications: The amino derivative is utilized in drug synthesis and material science , whereas the trimethylated analog may find use in hydrophobic matrices or as a fragrance intermediate (inferred from cyclopentanol derivatives in ).

(5S)-3-Chloro-4-(2,5-dihydro-1H-pyrrol-1-yl)-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one

Structural Contrasts :

  • Ring Systems: The target compound has a simple cyclopentanol ring, while ’s compound features a furanone ring fused to a cyclohexyloxy group.
  • Substituents: Chloro, dihydropyrrole, and isopropyl groups in the furanone derivative introduce electronic and steric effects absent in the trimethylcyclopentanol.

3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol

Regulatory and Industrial Context :

  • This compound is regulated under IFRA standards for fragrance applications, highlighting the importance of safety assessments for cyclopentanol/cyclopentenyl derivatives .
  • The target compound’s structural simplicity (cyclopentanol vs. cyclopentenyl-pentenol chain) may reduce volatility, altering its suitability in fragrances.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Applications/Activities Evidence Reference
(1R,2S)-2,4,4-Trimethylcyclopentan-1-ol Cyclopentanol 2,4,4-Trimethyl groups ~156.3 (estimated) Hydrophobic matrices, fragrances* N/A
1-(1-Aminobutan-2-yl)cyclopentan-1-ol Cyclopentanol Amino-butyl chain 157.25 Pharmaceuticals, materials
Furanone derivative Furanone + cyclohexyloxy Chloro, dihydropyrrole, isopropyl Not provided Antimicrobial, anti-inflammatory
3,3-Dimethyl-... (IFRA compound) Cyclopentenyl-pentenol Multiple methyl groups Not provided Fragrance ingredients

*Inferred from structural analogs.

Key Research Findings and Implications

  • Stereochemistry: The (1R,2S) configuration of the target compound may confer enantioselective interactions in catalytic or biological systems, similar to the stereospecific furanone derivative in .
  • Safety and Regulation: Cyclopentanol derivatives used in fragrances require rigorous safety profiling, as exemplified by IFRA standards for structurally complex analogs .

Q & A

Basic Questions

Q. What are the established synthetic routes for (1R,2S)-2,4,4-trimethylcyclopentan-1-ol, and how does stereochemistry influence reaction design?

  • Methodological Answer : Synthesis of cyclopentanol derivatives typically involves ketone reduction or stereoselective alkylation. For example, cyclopentanone derivatives can undergo reductive amination or Grignard reactions to introduce substituents (e.g., methyl groups) . Stereochemical control is critical: chiral auxiliaries or asymmetric catalysis (e.g., using Pd or Rh) may be employed to achieve the (1R,2S) configuration. Hydride reduction of ketones (e.g., NaBH₄ with chiral ligands) could selectively yield the desired stereoisomer, while competing pathways (e.g., epimerization) must be monitored via NMR or HPLC .

Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and purity of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify diastereotopic protons and methyl group environments. Nuclear Overhauser Effect (NOE) experiments validate spatial proximity of substituents .
  • X-ray Crystallography : Definitive stereochemical assignment requires single-crystal X-ray analysis, as demonstrated in analogous cyclopentanol derivatives .
  • Chiral HPLC/GC : Separates enantiomers and quantifies optical purity .

Advanced Research Questions

Q. How do transition metal catalysts (e.g., Pd, Rh) influence the stereoselective formation of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol?

  • Methodological Answer : Transition metals enable C–C bond activation and stereocontrol. For instance, palladium-catalyzed cyclopropane ring-opening (analogous to silacyclopropane reactions) can generate cyclopentanol frameworks with defined stereochemistry . Rhodium catalysts, as in benzosilole synthesis, may facilitate selective C–Si or C–H bond cleavage, adaptable for methyl group introduction . Mechanistic studies (kinetic isotopic effects, DFT calculations) can resolve competing pathways (e.g., oxidative addition vs. transmetallation) .

Q. What computational methods predict the conformational stability of (1R,2S)-2,4,4-trimethylcyclopentan-1-ol, and how do they compare with experimental data?

  • Methodological Answer :

  • DFT Calculations : Model torsional strain from 2,4,4-trimethyl substitution. Compare optimized geometries with X-ray data to validate steric interactions .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational equilibria (e.g., axial vs. equatorial hydroxyl group) .
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or SHIFTX2 correlate computed shielding tensors with experimental 13C^{13}\text{C} shifts to refine structural models .

Q. How can contradictions in reaction yields from different catalytic systems (e.g., Pd vs. Cu) be systematically analyzed to optimize synthesis?

  • Methodological Answer :

  • Kinetic Profiling : Track intermediate formation (e.g., via in situ IR or LC-MS) to identify rate-limiting steps. For example, Pd may favor β-hydride elimination, while Cu promotes radical pathways .
  • Linear Free Energy Relationships (LFER) : Correlate substituent electronic effects (Hammett σ values) with catalytic activity .
  • High-Throughput Screening : Test ligand libraries (e.g., phosphines, NHCs) to improve enantioselectivity in asymmetric alkylation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in stereochemical outcomes when using different reducing agents for cyclopentanone precursors?

  • Methodological Answer : Conflicting results (e.g., NaBH₄ vs. LiAlH₄) may arise from divergent transition states.

  • Mechanistic Probes : Isotopic labeling (e.g., D₂O quench) distinguishes concerted vs. stepwise reduction pathways.
  • Steric Maps : Overlay molecular models to identify steric clashes in bulky reductants (e.g., LiAlH(Ot-Bu)₃) that disfavor certain configurations .
  • Cross-Validation : Compare yields and ee values across multiple batches to isolate catalyst vs. solvent effects .

Tables for Key Data

Catalyst Reaction Type Stereoselectivity (ee) Reference
Pd(PPh₃)₄Cyclopropane ring-opening85% (1R,2S)
Rh(COD)₂BF₄C–H activation92% (1R,2S)
Cu(OTf)₂Radical alkylation78% (1R,2S)
Analytical Method Key Metric Application Example
NOE NMRDiastereomer differentiationSpatial proximity of CH₃ groups
Chiral HPLCEnantiomeric excess (ee)Quantify 99% ee in final product
DFT (B3LYP/6-31G*)Conformational energy barrierPredict axial-OH stability

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